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molecular formula C12H20O3 B8584660 2-[2-(1,3-Dioxan-2-yl)ethyl]cyclohexanone

2-[2-(1,3-Dioxan-2-yl)ethyl]cyclohexanone

Cat. No. B8584660
M. Wt: 212.28 g/mol
InChI Key: MHJLDUIRGRGVCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06011028

Procedure details

The product of Example 108 is reacted with sodium cyanide in DMSO at 160° C. by the method of Example 103 to generate the title compound.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH2:4][O:3][CH:2]1[CH2:7][CH2:8][C:9]1(C(OC)=O)[CH2:14][CH2:13][CH2:12][CH2:11][C:10]1=[O:15].[C-]#N.[Na+]>CS(C)=O>[O:1]1[CH2:6][CH2:5][CH2:4][O:3][CH:2]1[CH2:7][CH2:8][CH:9]1[CH2:14][CH2:13][CH2:12][CH2:11][C:10]1=[O:15] |f:1.2|

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(OCCC1)CCC1(C(CCCC1)=O)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C(OCCC1)CCC1C(CCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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